3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative and a fluorinated building block . It participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .
Molecular Structure Analysis
The molecular formula of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is C6H2ClF4N . Its molecular weight is 199.53 .Physical And Chemical Properties Analysis
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a liquid at room temperature . It has a density of 1.524 g/mL at 25 °C . Its boiling point is 50-55 °C at 11 mmHg , and its melting point is 16-20 °C . The refractive index is 1.433 .Scientific Research Applications
Fungicide Fluazinam
The compound has been studied in the context of fungicides, particularly fluazinam. Fluazinam's structure, including 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, shows significant interactions, such as hydrogen bonds and short contacts, contributing to its fungicidal properties (Jeon, Kim, Lee, & Kim, 2013).
Chemical Synthesis
The compound is integral to various chemical syntheses, like the deprotonative functionalization of pyridine derivatives with aldehydes, where it reacts efficiently at certain positions with aldehydes (Shigeno, Nakaji, Kajima, Nozawa‐Kumada, & Kondo, 2019). Another example includes its role in one-pot reactions for the synthesis of polysubstituted and fused pyridines (Song, Huang, Yi, & Zhang, 2016).
Synthesis Principles
Research has been conducted on the synthesis reaction principles of 2-chloro-3-(trifluoromethyl)pyridine, providing insights into the feasibility and challenges of chlorination and fluorination in its synthesis (Liu Guang-shen, 2014).
Synthesis of Poly-Substituted Pyridines
A strategy for synthesizing poly-substituted pyridines, including 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, involves breaking C-F bonds of the fluoroalkyl group, indicating its versatility in creating varied pyridine derivatives (Chen, Zhu, Xie, Li, Wu, & Gong, 2010).
Fluorination of Imidazo[1,2-a]pyridines
The compound plays a role in the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines, showcasing its utility in creating fluorinated products (Liu, Gao, Gu, Shen, & Sun, 2015).
Interaction with Other Compounds
Studies also explore its interaction with other compounds, such as iodine, in the context of potential pharmaceutical applications, demonstrating its chemical reactivity and potential in drug design (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).
Catalyst-Free Synthesis
Its use extends to catalyst-free and visible light-promoted synthesis methods, particularly for fluorinated pharmaceuticals and agrochemicals, showing its utility in modern, efficient chemical processes (Huang, Lei, Zhao, Gu, Yao, Wang, Li, Zhang, & He, 2018).
Safety And Hazards
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is considered hazardous. It is flammable and may cause skin and eye irritation, as well as respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .
Future Directions
The major use of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
properties
IUPAC Name |
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSROTVTTLUHCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361445 | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | |
CAS RN |
72537-17-8 | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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